2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol
Overview
Description
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol is an organic compound that features a phenoxyethanol backbone with an oxazoline ring attached to the phenyl group
Preparation Methods
The synthesis of 2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol typically involves the following steps:
Formation of the oxazoline ring: This can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST).
Attachment of the oxazoline ring to the phenoxyethanol backbone: This step involves the reaction of the oxazoline derivative with phenoxyethanol under suitable conditions to form the final product.
Industrial production methods may involve continuous flow processes to enhance the efficiency and safety of the synthesis .
Chemical Reactions Analysis
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol undergoes various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include manganese dioxide for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol involves its interaction with molecular targets and pathways. The oxazoline ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The phenoxyethanol backbone provides additional functional groups that can interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol can be compared with other similar compounds, such as:
2-(4,5-dihydro-1,3-oxazol-2-yl)aniline: This compound features an aniline group instead of the phenoxyethanol backbone.
2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline: This compound has a dimethyl-substituted oxazoline ring.
4-(4,5-dihydro-1,3-oxazol-2-yl)aniline: This compound has a similar oxazoline ring but with different substituents.
The uniqueness of this compound lies in its combination of the oxazoline ring and the phenoxyethanol backbone, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-6-8-14-10-3-1-9(2-4-10)11-12-5-7-15-11/h1-4,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDAXIZYJRXVHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366095 | |
Record name | 2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-67-6 | |
Record name | 2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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